molecular formula C12H15NO B2513835 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 75535-22-7

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No. B2513835
CAS RN: 75535-22-7
M. Wt: 189.258
InChI Key: HECOXRHQBXAJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The InChI code for 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is 1S/C12H15NO/c1-2-13-7-3-4-11-8-10(9-14)5-6-12(11)13/h5-6,8-9H,2-4,7H2,1H3 . The structure of this compound includes a tetrahydroquinoline ring with an ethyl group and a carbaldehyde group attached .


Physical And Chemical Properties Analysis

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a powder that is stored at room temperature .

Scientific Research Applications

  • Antibiotic Properties : A study by Asolkar et al. (2004) discovered helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus, demonstrating significant biological activity against bacteria and fungi. This indicates potential applications of tetrahydroquinoline derivatives in developing new antibiotics (Asolkar et al., 2004).

  • Chemical Synthesis : Argiropoulos et al. (1991) reported on the synthesis of 3-amino-6-(p-methylphenoxy)isoquinoline-4-carbaldehyde from the corresponding ethyl ester, which is part of a process to create new tetra- and penta-cyclic systems. This signifies the role of tetrahydroquinoline derivatives in synthesizing complex chemical structures (Argiropoulos et al., 1991).

  • Pharmacological Activities : Pamulapati and Schoenwald (2011) synthesized several molecular entities based on 1-ethyl-1,2,3,4-tetrahydroquinoline and tested them for pharmacological activities, particularly for ocular hypotensive action. This shows the compound's relevance in developing treatments for conditions like glaucoma (Pamulapati & Schoenwald, 2011).

  • Chemical Reactions and Interactions : Zhu and Seidel (2017) explored the redox-neutral annulations involving amines such as 1,2,3,4-tetrahydroisoquinoline with various aldehydes, indicating the role of tetrahydroquinoline derivatives in complex chemical reactions and interactions (Zhu & Seidel, 2017).

  • Antimicrobial Properties : Ladani et al. (2011) synthesized tetrazolo[1,5-a]quinoline based 1,4-dihydropyridines, acridine-1,8-diones, and polyhydroquinolines with notable antimicrobial properties. This demonstrates the potential of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde derivatives in antimicrobial drug development (Ladani et al., 2011).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-ethyl-3,4-dihydro-2H-quinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-13-7-3-4-11-8-10(9-14)5-6-12(11)13/h5-6,8-9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECOXRHQBXAJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

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